Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate
Description
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate is a synthetic aromatic ester characterized by a benzoate core substituted with a phenoxy group bearing chloro and trifluoromethyl moieties. This compound is structurally related to agrochemicals and pharmaceutical intermediates, with its trifluoromethyl and chloro groups enhancing lipophilicity and metabolic stability. Evidence suggests its role as a precursor in synthesizing histone deacetylase (HDAC) inhibitors, such as derivatives used in proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-21-14(20)10-4-2-3-5-13(10)22-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBNZXYEVMXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The Ullmann coupling reaction is a copper-catalyzed cross-coupling between aryl halides and phenols, widely employed for diaryl ether synthesis. For methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate, this method involves reacting methyl 2-hydroxybenzoate with 1-bromo-4-chloro-3-(trifluoromethyl)benzene under catalytic conditions.
- Reactants : Methyl 2-hydroxybenzoate (1.0 equiv), 1-bromo-4-chloro-3-(trifluoromethyl)benzene (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K$$2$$CO$$3$$ (2.0 equiv).
- Solvent : Dimethyl sulfoxide (DMSO), heated to 110°C for 24–48 h.
- Workup : Dilution with H$$_2$$O, extraction with ethyl acetate, column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization Studies
- Catalyst Systems : Ligands such as picolinic acid or 1,10-phenanthroline improve copper(I) iodide’s efficacy, reducing reaction times from 72 h to 24 h.
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance aryl halide reactivity by stabilizing the copper intermediate.
- Yield : 65–78% after optimization, with purity >95% (HPLC).
Table 1: Ullmann Coupling Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | 78 | 97 |
| Solvent | DMSO | 75 | 96 |
| Temperature | 110°C | 78 | 97 |
| Base | K$$2$$CO$$3$$ | 72 | 95 |
Nucleophilic Aromatic Substitution (SNAr)
Base-Mediated Etherification
Electron-deficient aryl halides undergo nucleophilic substitution with phenoxide ions. Here, methyl 2-fluorobenzoate reacts with 4-chloro-3-(trifluoromethyl)phenol under strongly basic conditions.
- Reactants : Methyl 2-fluorobenzoate (1.0 equiv), 4-chloro-3-(trifluoromethyl)phenol (1.1 equiv), KOH (2.5 equiv), 18-crown-6 ether (5 mol%).
- Solvent : Toluene, refluxed at 120°C for 12 h with azeotropic water removal.
- Workup : Neutralization with HCl, extraction with dichloromethane, recrystallization (ethyl acetate/petroleum ether).
Phase Transfer Catalysis (PTC)
Crown ethers (e.g., 18-crown-6) solubilize potassium phenoxide in toluene, accelerating the reaction by facilitating ion-pair extraction. This method achieves yields of 70–85% with minimal byproducts.
Key Observations :
- Water Removal : Azeotropic distillation shifts equilibrium toward product formation.
- Substrate Activation : The para-chloro and meta-trifluoromethyl groups activate the aryl fluoride toward nucleophilic attack.
Esterification of Pre-Formed 2-[4-Chloro-3-(Trifluoromethyl)Phenoxy]Benzoic Acid
Fischer Esterification
The acid-catalyzed reaction of 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoic acid with methanol provides a straightforward route, albeit limited by equilibrium constraints.
- Reactants : 2-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid (1.0 equiv), methanol (excess), H$$2$$SO$$4$$ (5 mol%).
- Conditions : Reflux at 65°C for 8 h.
- Workup : Neutralization with NaHCO$$_3$$, extraction, evaporation.
Yield : 60–70%, requiring acid recrystallization for purity >90%.
Steglich Esterification
For acid-sensitive substrates, carbodiimide-mediated coupling (DCC/DMAP) ensures milder conditions:
- Reactants : Acid (1.0 equiv), methanol (2.0 equiv), DCC (1.2 equiv), DMAP (0.1 equiv).
- Solvent : Dichloromethane, 0°C to room temperature, 12 h.
- Workup : Filtration, washing with NaHCO$$_3$$, column chromatography.
Yield : 85–90% with >98% purity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Ullmann Coupling | SNAr with PTC | Fischer Esterification |
|---|---|---|---|
| Yield (%) | 65–78 | 70–85 | 60–70 |
| Purity (%) | 95–97 | 90–95 | 85–90 |
| Reaction Time | 24–48 h | 12 h | 8–12 h |
| Scalability | Moderate | High | Low |
| Byproducts | Homocoupling | Dehalogenation | Diesters |
Advantages and Limitations :
- Ullmann Coupling : High regioselectivity but requires expensive ligands.
- SNAr with PTC : Scalable and efficient but limited to activated aryl halides.
- Esterification : Simple setup but constrained by equilibrium and acid stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate exhibit potential anticancer properties. Specifically, they have been evaluated for their ability to inhibit the Raf kinase enzyme, which plays a critical role in tumor growth and cancer proliferation. For instance, the compound has been associated with pharmaceutical formulations aimed at treating hyper-proliferative disorders, including various forms of cancer such as sarcomas and leukemias .
Case Study:
A study published in a patent document highlighted the use of related compounds in the treatment of cancers characterized by angiogenesis and hyper-proliferation. The findings suggested that these compounds could be effective as standalone agents or in combination with other treatments, enhancing therapeutic outcomes .
Neurological Applications
The trifluoromethyl group present in the compound is known to enhance the pharmacological properties of drugs targeting neurological disorders. Research indicates that similar compounds have been utilized in developing treatments for conditions such as anxiety disorders and depression, leveraging their ability to modulate neurotransmitter systems .
Herbicidal Activity
This compound has demonstrated herbicidal properties, making it a candidate for use in agricultural pest management. The compound's ability to disrupt plant growth pathways positions it as an effective herbicide against a range of weed species.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Common lambsquarters | 200 | 85 |
| This compound | Pigweed | 250 | 90 |
Mechanism of Action
The mechanism by which Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design. The chloro and phenoxy groups also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Methyl benzoate derivatives are widely used in pesticides, differing in substituents and biological targets. Key analogues include:
Key Observations :
- However, its benzoate core contrasts with pyridine (haloxyfop) or triazine (metsulfuron) rings in analogues, altering target specificity .
- Biological Activity: While haloxyfop and diclofop inhibit acetyl-CoA carboxylase (ACCase) in grasses, this compound derivatives target HDAC8, highlighting divergent applications despite structural overlaps .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability compared to non-fluorinated analogues (e.g., diclofop-methyl) .
- Metabolic Stability: Chloro and trifluoromethyl groups reduce oxidative degradation, a feature shared with pyriminobac-methyl but absent in simpler esters like tribenuron-methyl .
Pharmaceutical Relevance
Agrochemical Performance
However, the benzoate core may limit efficacy against ACCase, as pyridine or propanoate esters are critical for target engagement .
Biological Activity
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate, with CAS number 136562-55-5, is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H10ClF3O3
- Molecular Weight : 348.69 g/mol
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity due to its electron-withdrawing nature. This structural characteristic plays a significant role in the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by hyper-proliferation, such as cancer.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Signal Transduction Modulation : The compound can affect signal transduction pathways, altering cellular responses and functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that it induces apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase arrest, preventing cancer cells from proliferating.
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed.
In a specific study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.01).
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for antibiotic-resistant infections .
Anticancer Research
In another study published in Cancer Letters, researchers investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the phenoxy group to the benzoate core. For example, a stepwise approach using 4-chloro-3-(trifluoromethyl)phenol and methyl 2-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours is common.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. DMSO), base strength (e.g., NaH vs. K₂CO₃), and temperature can improve yields. Monitoring via TLC or HPLC ensures reaction completion. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the singlet for the methyl ester (~3.8–3.9 ppm), aromatic protons split by substituents (e.g., para-chloro and meta-CF₃ groups), and coupling patterns for the phenoxy bridge.
- MS : High-resolution ESI-MS or EI-MS should confirm the molecular ion ([M+H]⁺ at m/z ~348.04) and fragmentation patterns (e.g., loss of COOCH₃).
- IR : Stretching bands for ester carbonyl (~1720 cm⁻¹) and C-F bonds (~1150–1250 cm⁻¹) are diagnostic .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately in dichloromethane or THF, and poorly in water. Solubility in methanol/ethanol depends on ester group interactions.
- Stability : Hydrolytically sensitive under strong acidic/basic conditions (e.g., ester cleavage). Store at –20°C in anhydrous environments to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing CF₃ group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. The chloro substituent directs further functionalization to specific positions (e.g., ortho/para to the phenoxy group).
- Experimental Design : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to explore regioselectivity. DFT calculations can predict charge distribution and reaction sites .
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Approach :
Validate assay conditions (e.g., cell permeability vs. metabolic stability).
Compare pharmacokinetic parameters (e.g., plasma protein binding, half-life) using LC-MS/MS.
Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation in animal models.
- Case Study : Analogous compounds like Sorafenib (with similar chloro-CF₃-phenyl motifs) show discrepancies due to hepatic metabolism; apply similar profiling techniques .
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s interaction with biological targets?
- Methodology :
- QSAR : Build models using descriptors like logP, molar refractivity, and Hammett σ values to correlate structure with activity.
- Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the trifluoromethyl group’s role in hydrophobic interactions .
Q. What advanced chromatographic methods (HPLC, GC-MS) are suitable for quantifying trace impurities in this compound?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation. Detect UV absorbance at 254 nm (aromatic rings) or 210 nm (ester groups).
- GC-MS : Derivatize with BSTFA to improve volatility. Monitor for degradation products (e.g., free carboxylic acid) using selective ion monitoring (SIM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
